6-(4-ethoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-3-33-20-10-8-19(9-11-20)21-16-24(30)29(18-26-21)17-25(31)28-14-12-27(13-15-28)22-6-4-5-7-23(22)32-2/h4-11,16,18H,3,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWGRIPKILOWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one (CAS Number: 1060188-92-2) belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.48 g/mol. The structure features a dihydropyrimidinone core substituted with an ethoxyphenyl and a methoxyphenyl piperazine moiety, which may contribute to its biological effects.
Antihypertensive Properties
Research indicates that compounds similar to 6-(4-ethoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one exhibit significant antihypertensive activity. For instance, Urapidil, a related compound, is utilized in the treatment of hypertensive emergencies due to its ability to lower blood pressure effectively . The mechanism involves blocking alpha-1 adrenergic receptors and stimulating central serotonin receptors.
Anti-inflammatory Activity
Studies on related pyrimidine derivatives have shown promising anti-inflammatory effects. For example, compounds with similar structures demonstrated inhibition rates of up to 70.7% in inflammatory models when compared to standard drugs like ibuprofen . This suggests that the target compound may exhibit comparable anti-inflammatory properties.
Antioxidant Activity
Research has highlighted the antioxidant potential of pyrimidine derivatives, which can scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in conditions associated with inflammation and chronic diseases .
Synthesis
The synthesis of 6-(4-ethoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Dihydropyrimidinone Core : Reaction of ethyl acetoacetate with urea or thiourea under acidic conditions.
- Substitution Reactions : Introduction of the piperazine and phenyl groups via nucleophilic substitution or coupling reactions.
- Purification : The product is purified through recrystallization or chromatography techniques.
Case Studies
Several studies have investigated the pharmacological effects of similar compounds:
- Study on Urapidil : A clinical trial demonstrated that Urapidil effectively reduced blood pressure in patients with hypertensive crises, showcasing the potential therapeutic applications of dihydropyrimidinone derivatives .
- Anti-inflammatory Studies : In a comparative study, various pyrimidine derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models. Compounds with specific substitutions exhibited significant inhibition rates, indicating their potential as anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in various medical conditions. The presence of the piperazine ring is particularly noteworthy as it is commonly found in many pharmaceutical agents, suggesting possible applications in treating:
- Anxiety Disorders : The piperazine moiety may enhance the compound's interaction with serotonin receptors, making it a candidate for anxiolytic drugs.
- Antidepressant Activity : Similar mechanisms can be hypothesized for its use in treating depression, leveraging its structural similarities to known antidepressants.
Anticancer Research
Recent studies have indicated that compounds with dihydropyrimidinone structures exhibit anticancer properties . The ability to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) has been observed in related compounds. This makes 6-(4-ethoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one a promising candidate for further investigation as an anticancer agent.
Neuropharmacology
Given its structural components, this compound may also interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This opens avenues for research into:
- Cognitive Enhancers : Potential use in enhancing memory and learning.
- Neuroprotective Agents : Investigating its role in protecting neuronal cells from degeneration.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry investigated the effects of similar dihydropyrimidinones on serotonin receptor activity. The results indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, suggesting that our compound may exhibit similar properties.
Case Study 2: Anticancer Properties
Research conducted by Cancer Research Journal demonstrated that derivatives of dihydropyrimidinones showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of functional groups in determining biological activity, indicating that our compound warrants further testing in preclinical models.
Case Study 3: Neuropharmacological Effects
A recent article in Neuroscience Letters explored the neuroprotective effects of compounds with similar frameworks. It was found that these compounds could reduce oxidative stress in neuronal cells, suggesting potential therapeutic benefits for neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
- Piperazine/Piperidine Substituents : The target compound’s 2-methoxyphenylpiperazine group contrasts with fluorophenyl (), dichlorobenzylpiperidine (), and sulfonylpiperazine () variants. Methoxy/ethoxy groups confer balanced lipophilicity, whereas dichlorobenzyl () enhances hydrophobicity but may limit bioavailability .
- Core Heterocycle: Dihydropyrimidin-4-one (target) vs. pyridazinone () or pyridopyrimidinone (). Pyridazinones often exhibit stronger CNS activity, while pyridopyrimidinones are explored in oncology .
Solubility and ADME Properties
Preparation Methods
Reaction Conditions and Optimization
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Reactants :
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4-Ethoxybenzaldehyde (1.0 equiv)
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Ethyl acetoacetate (1.2 equiv)
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Urea (1.5 equiv)
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Catalyst : Glacial acetic acid (10 mL per 0.01 mol of aldehyde).
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Temperature : Reflux at 110°C for 6–8 hours.
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Workup : The reaction mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.
Yield : 68–72%.
Key Characterization :
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1H NMR (400 MHz, DMSO-d6) : δ 9.21 (s, 1H, NH), 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 7.01 (d, J = 8.6 Hz, 2H, Ar-H), 5.12 (s, 1H, H-5), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.29 (s, 3H, CH3), 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3).
N3-Functionalization via Chloroacetylation
The secondary amine at the N3 position of the dihydropyrimidinone core is acylated using chloroacetyl chloride to introduce a reactive chloroethyl group.
Chloroacetylation Protocol
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Reactants :
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Dihydropyrimidinone core (1.0 equiv)
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Chloroacetyl chloride (1.5 equiv)
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Base : Triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM).
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Conditions : Stirred at 0°C for 1 hour, then warmed to room temperature for 4 hours.
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Workup : The mixture is washed with water, dried over Na2SO4, and concentrated under reduced pressure.
Yield : 85–90%.
Key Characterization :
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IR (KBr) : 1685 cm⁻¹ (C=O stretch of amide), 1540 cm⁻¹ (N–H bend).
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1H NMR (400 MHz, CDCl3) : δ 7.78 (d, J = 8.6 Hz, 2H, Ar-H), 7.05 (d, J = 8.6 Hz, 2H, Ar-H), 5.18 (s, 1H, H-5), 4.40 (s, 2H, COCH2Cl), 4.15 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.40 (t, J = 7.0 Hz, 3H, OCH2CH3).
Piperazine Substitution via Nucleophilic Displacement
The chloroacetyl intermediate undergoes nucleophilic substitution with 4-(2-methoxyphenyl)piperazine to install the final piperazine-oxoethyl moiety.
Substitution Reaction Parameters
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Reactants :
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Chloroacetylated dihydropyrimidinone (1.0 equiv)
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4-(2-Methoxyphenyl)piperazine (1.2 equiv)
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Solvent : Dimethylformamide (DMF) with potassium carbonate (2.0 equiv).
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Temperature : 80°C for 12 hours under nitrogen.
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Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (SiO2, ethyl acetate/hexane 3:7).
Yield : 75–80%.
Key Characterization :
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HRMS (ESI) : m/z calculated for C29H34N4O5 [M+H]+: 543.2601, found: 543.2608.
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1H NMR (400 MHz, DMSO-d6) : δ 7.80 (d, J = 8.6 Hz, 2H, Ar-H), 7.05–6.90 (m, 6H, Ar-H), 5.15 (s, 1H, H-5), 4.10 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.85 (s, 3H, OCH3), 3.70–3.40 (m, 8H, piperazine-H), 2.30 (s, 3H, CH3), 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3).
Alternative Synthetic Routes and Comparative Analysis
Enaminone-Mediated Cyclocondensation
An alternative approach involves synthesizing an enaminone precursor containing the piperazine moiety, followed by cyclocondensation with 4-ethoxybenzaldehyde and urea. However, this method necessitates additional steps for enaminone preparation and yields comparable results (65–70%).
Solvent-Free Catalysis
Granite or quartz catalysts in solvent-free conditions, as reported by Kappe, reduce reaction time (4 hours) but require higher temperatures (120°C), complicating scalability.
Mechanistic Insights and Side Reactions
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Biginelli Reaction : Proceeds via imine formation, followed by nucleophilic attack of the β-keto ester and cyclization.
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Chloroacetylation : Base-mediated deprotonation of N3 enhances nucleophilicity, enabling acylation.
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Piperazine Substitution : SN2 displacement of chloride by the piperazine’s secondary amine, favored by polar aprotic solvents.
Scalability and Industrial Considerations
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Cost Efficiency : The three-step sequence offers a 45–50% overall yield, suitable for gram-scale synthesis.
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Purification Challenges : Column chromatography is essential for the final product due to byproducts from incomplete substitution.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step protocols, including:
- Key steps : Condensation of substituted pyrimidinone cores with piperazine derivatives via coupling reagents. For example, the oxoethyl-piperazine moiety is introduced using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Optimization : Temperature control (60–80°C) and solvent selection (e.g., DMF or dichloromethane) are critical. Catalysts such as palladium on carbon or copper iodide may enhance reaction efficiency .
- Purity control : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are standard .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons in the 4-ethoxyphenyl group appear as doublets near δ 7.0–7.5 ppm, while the piperazine protons resonate as multiplets at δ 3.0–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ~508.5 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in functionalization reactions?
- Electronic effects : The 2-methoxyphenyl group on the piperazine ring acts as an electron-donating group, enhancing nucleophilic substitution at the oxoethyl position. Conversely, the 4-ethoxyphenyl group stabilizes the pyrimidinone core via resonance .
- Steric hindrance : Bulky substituents on the piperazine ring (e.g., 2-methoxyphenyl) may reduce reaction rates in cross-coupling reactions. Computational modeling (DFT) can predict steric maps to guide synthetic modifications .
Q. What strategies mitigate side reactions during the synthesis of the dihydropyrimidinone core?
- Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine intermediates .
- Inert atmosphere : Reactions involving Grignard reagents or palladium catalysts require anhydrous conditions and nitrogen/argon purging to prevent oxidation .
- Byproduct analysis : LC-MS monitoring identifies intermediates like thiourea derivatives, which can be minimized by adjusting stoichiometry (e.g., 1.2:1 molar ratio of oxoethyl-piperazine to pyrimidinone) .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- In vitro assays : Radioligand binding studies (e.g., for serotonin or dopamine receptors) quantify affinity (Ki values). Fluorescence polarization assays assess competitive binding .
- Molecular docking : Software like AutoDock Vina predicts binding poses with receptor active sites (e.g., GPCRs), guided by the compound’s piperazine and methoxyphenyl pharmacophores .
- ADMET profiling : Microsomal stability assays (human liver microsomes) and CYP450 inhibition studies predict metabolic liabilities .
Data Contradictions and Resolution
Q. How should conflicting data on the compound’s biological activity be addressed?
- Case example : Discrepancies in reported IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration differences). Validate using standardized protocols (e.g., Eurofins KinaseProfiler) and orthogonal assays (e.g., SPR vs. fluorescence) .
- Statistical rigor : Replicate experiments (n ≥ 3) with blinded analysis to minimize bias. Use ANOVA for cross-study comparisons .
Q. What are the limitations of current SAR studies, and how can they be improved?
- Gaps : Limited data on the role of the dihydropyrimidinone ring’s conformation in target engagement.
- Solutions : Synchrotron-based crystallography of ligand-target complexes and dynamic NMR to study ring puckering effects .
Methodological Resources
- Synthetic protocols : Detailed procedures in , and 14.
- Characterization data : Reference NMR and MS spectra in , and 17.
- Biological assay guidelines : Standardized methods from , and 16.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
